[(Naphthalen-2-yl)oxy]hydrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89632-72-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
naphthalen-2-yloxyhydrazine |
InChI |
InChI=1S/C10H10N2O/c11-12-13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 |
InChI Key |
GJGCBLZWDCQUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)ONN |
Origin of Product |
United States |
Synthetic Methodologies for Naphthalen 2 Yl Oxy Hydrazine and Derived Structures
Synthesis of Key Precursors Incorporating the Naphthalen-2-yloxy Moiety
The foundational step in these synthetic sequences is the preparation of stable intermediates that possess the core naphthalen-2-yloxy structure. These precursors, typically acids, esters, or ketones, serve as the building blocks for subsequent reactions.
A primary and versatile precursor is 2-(naphthalen-2-yloxy)acetohydrazide. The most common and direct method for its synthesis involves the reaction of an ester, such as ethyl (2-naphthyloxy)acetate, with hydrazine (B178648) hydrate (B1144303). chemicalbook.com This nucleophilic acyl substitution reaction is typically performed by refluxing the reactants in an alcohol solvent, like ethanol (B145695).
The general procedure involves dissolving the ester (1 equivalent) and an excess of hydrazine hydrate (typically 5 equivalents) in ethanol. chemicalbook.com The mixture is heated under reflux for an extended period, often between 18 to 24 hours, with the reaction progress monitored by techniques like Thin Layer Chromatography (TLC). chemicalbook.com Upon completion, the solvent is removed under reduced pressure. The crude product is then purified through extraction with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, followed by washing with an aqueous sodium carbonate solution to remove any unreacted acidic impurities. chemicalbook.com Drying the organic layer and concentrating it yields the desired 2-(naphthalen-2-yloxy)acetohydrazide. chemicalbook.com This method is efficient, with reported yields often reaching up to 98%. chemicalbook.com
Table 1: Synthesis of 2-(Naphthalen-2-yloxy)acetohydrazide
| Reactant 1 | Reactant 2 | Solvent | Conditions | Reaction Time | Yield |
|---|
This hydrazide is a crucial intermediate, serving as the direct precursor for the formation of a wide array of hydrazone derivatives. nih.govresearchgate.net
Ketones incorporating the naphthalen-2-yloxy group are another class of important precursors. The synthesis of compounds like 1-(naphthalen-2-yl)-2-phenylethanone (B158091) can be achieved via a Friedel-Crafts acylation reaction. evitachem.com This classic method involves the reaction of a naphthalene-containing starting material with an acyl chloride in the presence of a Lewis acid catalyst.
For instance, naphthalene (B1677914) can be reacted with phenylacetyl chloride using aluminum chloride as the catalyst. evitachem.com The reaction is typically carried out in a solvent such as dichloromethane under an inert atmosphere. The process requires careful temperature control, with the initial addition of the acyl chloride occurring at low temperatures (0–5 °C) before the mixture is allowed to warm to room temperature for several hours to proceed to completion. evitachem.com The reaction is then quenched with water, and the product is extracted and purified, with yields ranging from 60% to 85% depending on the specific conditions. evitachem.com
Formation of Hydrazone and Hydrazide Linkages
With the key hydrazide precursors in hand, the next critical step is the formation of the characteristic hydrazone linkage (C=N-N) or the elaboration of the hydrazide group.
The most general method for synthesizing hydrazones is the condensation reaction between a hydrazine or hydrazide and a carbonyl compound (aldehyde or ketone). researchgate.netmdpi.com For precursors like 2-(naphthalen-2-yloxy)acetohydrazide, this reaction provides a straightforward route to a vast library of derivatives.
The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, often facilitated by a trace amount of acid catalyst, to form the stable C=N double bond of the hydrazone. The reaction is commonly carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol or acetic acid. nih.gov A wide variety of substituted aromatic and heterocyclic aldehydes and ketones can be used to generate a diverse range of (naphthalen-2-yloxy)acetyl-hydrazones. researchgate.netnih.gov
In addition to traditional solution-phase synthesis, green and sustainable methods have been developed for hydrazone formation. Mechanochemistry, which involves grinding solid reactants together, offers a solvent-free alternative. mdpi.com This solid-state approach can be used for the condensation of hydrazides with aldehydes.
The reaction is performed in a ball mill or planetary mill, where the mechanical energy facilitates the reaction between the solid reactants. mdpi.com For example, a hydrazide and an aldehyde can be milled together, sometimes with a catalytic amount of an additive, for a set period. This method often leads to high conversion rates and quantitative yields in a significantly shorter time compared to refluxing in solution. mdpi.com Mechanochemical synthesis is an important green alternative for preparing hydrazone derivatives, minimizing solvent waste and energy consumption. mdpi.com
Table 2: Comparison of Synthetic Routes for Hydrazone Formation
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solution-Phase Condensation | Reactants are dissolved in a solvent (e.g., ethanol) and heated to reflux, often with an acid catalyst. nih.gov | Well-established, versatile for a wide range of substrates. | Requires solvents, longer reaction times, and heating. |
| Solid-State Mechanochemistry | Solid reactants are ground together in a high-energy mill to induce a chemical reaction. mdpi.com | Solvent-free (green), often faster, high yields. mdpi.com | Requires specialized milling equipment. |
Derivatization Strategies and Functional Group Transformations
The hydrazide-hydrazone scaffold derived from [(naphthalen-2-yl)oxy]hydrazine precursors is not merely a final product but also a versatile intermediate for further functional group transformations and the construction of more complex heterocyclic systems. researchgate.net
Structure-activity relationship (SAR) studies have indicated that the biological activity of these compounds can be significantly altered by converting the hydrazide-hydrazone moiety into various heterocyclic rings. researchgate.net Common derivatization strategies include the cyclization of the hydrazone to form:
Pyrazoles
Oxadiazoles
4-Oxoazitidines (β-lactams) researchgate.net
Furthermore, tandem reactions can be employed where the initial formation of a hydrazone intermediate triggers subsequent intramolecular cyclizations to yield novel fused heterocyclic systems. For example, the reaction of a naphthalene-containing precursor with cyanoacetic acid hydrazide can lead to the formation of naphthyl pyrazolopyridine derivatives through a pathway involving γ-pyrone ring opening. nih.gov Similarly, reactions with thiosemicarbazide (B42300) can yield naphthyl triazepine ketones. nih.gov These transformations highlight the utility of the this compound framework as a platform for generating significant molecular diversity.
Incorporation of Heterocyclic Systems (e.g., Thiazoline, Triazole, Indole)
The synthesis of heterocyclic systems from this compound is a versatile strategy for creating novel compounds. The Hantzsch thiazole (B1198619) synthesis, a classic method, can be adapted for this purpose. youtube.com This typically involves the reaction of a thioamide with an alpha-halocarbonyl compound. youtube.com In a related fashion, this compound can be converted to an intermediate such as 1-(naphthalen-2-yloxy)thiosemicarbazide. This thiosemicarbazide can then undergo cyclization with appropriate reagents, like ethyl 2-chloro-3-oxobutanoate, to form a thiazole ring. nih.gov This reaction sequence is a practical approach for producing substituted thiazole derivatives. nih.govacgpubs.org
The synthesis of 1,2,4-triazoles can also be achieved from thiosemicarbazide intermediates. researchgate.net These reactions capitalize on the reactivity of the thiosemicarbazide to form the five-membered triazole ring under suitable cyclization conditions. researchgate.net
Furthermore, the reaction of this compound with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives provides a direct route to indole-containing structures. nih.govicm.edu.plresearchgate.netresearchgate.net This condensation reaction typically occurs between the hydrazine and the keto-group at the C-3 position of the isatin ring, leading to the formation of a hydrazone linkage and incorporating the indole (B1671886) scaffold. nih.govicm.edu.pl
Coupling with Amino Acid and Peptide Scaffolds
The conjugation of this compound to amino acids and peptides is a valuable method for creating novel peptidomimetics. This is generally accomplished using standard peptide coupling protocols. A common method involves the activation of the carboxylic acid group of a protected amino acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt). nih.gov The activated acid is then susceptible to nucleophilic attack by the hydrazine, forming a stable hydrazide bond. nih.gov This procedure is effective for preparing peptide hydrazides, including those containing aspartic and glutamic acid, while minimizing side reactions. nih.gov
The resulting peptide hydrazides can serve as key intermediates for further chemical modifications or for the assembly of larger protein structures. researchgate.net This strategy allows for the integration of the unique properties of the naphthalenoxy group with the structural and functional diversity of peptides. nih.govnih.gov
Synthesis of Hydrazineylidene–Propenamide Analogues
The synthesis of hydrazineylidene–propenamide analogues represents a specific application of the reactivity of this compound. These structures are often assembled through multi-component reactions. A typical approach involves the Knoevenagel condensation of an active methylene (B1212753) compound, such as cyanoacetamide, with a substituted aldehyde. The resulting α,β-unsaturated product can then react with this compound. This sequence can be performed in a one-pot synthesis, where the hydrazine reacts with the aldehyde and the active methylene compound to form the final hydrazineylidene–propenamide structure.
This methodology has been used to create a library of compounds for biological screening. The general structure of these analogues features a propenamide backbone with a hydrazineylidene group linked to the naphthalenoxy moiety. An example of such a compound is 2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide, which showcases the complexity achievable through this synthetic route. nih.gov
Advanced Spectroscopic and Structural Characterization of Naphthalen 2 Yloxy Hydrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms. For complex derivatives containing the naphthalen-2-yl moiety, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. mdpi.comresearchgate.net
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons within a molecule. In the analysis of naphthalen-2-yl derivatives, the aromatic region of the spectrum is particularly important. For instance, in the derivative Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the seven protons of the naphthalene (B1677914) ring system and the five protons of the benzamido group produce a series of multiplets in the aromatic region (δ 7.29–8.01 ppm). mdpi.com
Key signals that confirm the formation of such derivatives include the singlet for the triazole proton (H-5), which appears at a characteristic downfield shift (δ 9.04 ppm). mdpi.com The amide proton (-NH-) typically appears as a doublet of doublets due to coupling with both the adjacent C-H and phosphorus nucleus, seen in the δ 9.3–9.5 ppm range. mdpi.com In other hydrazone derivatives, the N-H proton signal is often observed at a significant downfield shift, typically between 11.40 and 12.20 ppm. nih.gov The presence of ethoxy groups on the phosphoryl moiety gives rise to a triplet and a multiplet for the -CH₃ and -O-CH₂- protons, respectively, confirming their presence in the structure. mdpi.com
Table 1: ¹H NMR Chemical Shifts for Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂-CH₃ | 1.21, 1.29 | t | 7.2 |
| -O-CH₂ -CH₃ | 3.92–4.15 | m | - |
| -O-CH₂ -CH₃ | 4.29–4.34 | q | 7.2 |
| Naphthyl & Benzoyl H | 7.29–8.01 | m | - |
| Triazole H-5 | 9.04 | s | - |
This data was recorded in CDCl₃ at 300.13 MHz.
¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. For complex hydrazone and triazole derivatives of naphthalene, this technique is vital for confirming the carbon skeleton. In the ¹³C NMR spectrum of N-acylhydrazones, the carbonyl (C=O) carbon signal typically appears in the range of δ 164-167 ppm, while the imine (C=N) carbon is also found in the downfield region. nih.gov For the derivative Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the presence of a carbonyl group carried by the naphthyl group is confirmed by a signal around δ 158.9 ppm. mdpi.com The various aromatic carbons of the naphthalene and phenyl rings, along with the carbons of the triazole ring, can be identified and assigned using this method, often with the aid of 2D NMR techniques. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Naphthalene Derivatives
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aliphatic (e.g., -CH₂-CH₃) | 10 - 70 |
| Aromatic (Naphthyl, Phenyl) | 110 - 150 |
| Imine (C=N) | 140 - 160 |
For derivatives containing a phosphonate (B1237965) group, ³¹P NMR spectroscopy is a crucial analytical tool. This technique is highly specific to the phosphorus nucleus and provides direct evidence of its presence and chemical environment. In the characterization of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a decoupled ³¹P NMR spectrum shows a single signal, confirming the formation of the cycloadduct and the incorporation of the phosphorus-containing moiety. researchgate.net The structure of this new compound was fully characterized by 1D (³¹P, ¹H, ¹³C) and 2D NMR spectroscopy, among other methods. mdpi.comresearchgate.net
While 1D NMR provides essential information, complex structures often result in overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities and establish definitive structural assignments. mdpi.commdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It is used to map out the proton-proton networks within the naphthalene ring system and other parts of the molecule. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This is instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the naphthalene and other aromatic rings. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is particularly powerful for identifying quaternary carbons (which are invisible in DEPT spectra) and for connecting different fragments of the molecule, such as linking the naphthalene group to the rest of the molecular structure through the ester or ether linkage. mdpi.com
The combined use of these 2D techniques was essential for the unambiguous assignment of all proton and carbon chemical shifts in the complex structure of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. mdpi.commdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR analysis is a rapid and effective method for confirming the presence of key functional groups in naphthalen-2-yloxy hydrazine (B178648) derivatives. The spectrum provides a molecular fingerprint based on the vibrational frequencies of bonds. In N-acylhydrazone derivatives, characteristic absorption bands confirm the structure. nih.gov For example, the N-H stretching vibration typically appears as a distinct band in the range of 3195–3310 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration is strong and easily identifiable, appearing between 1643–1658 cm⁻¹. The imine (C=N) bond of the hydrazone linkage shows a stretching band around 1596–1627 cm⁻¹. nih.gov The formation of hydrazide intermediates can be confirmed by the appearance of two individual N-H stretching bands around 3345 cm⁻¹ and 3256 cm⁻¹. nih.gov These key absorptions, along with bands corresponding to aromatic C-H and C=C stretching, are used to confirm the successful synthesis and structural integrity of these complex molecules. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for Hydrazone Derivatives nih.gov
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amide/Hydrazone) | Stretching | 3195 - 3310 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| C=O (Amide/Ester) | Stretching | 1643 - 1658 |
| C=N (Imine) | Stretching | 1596 - 1627 |
Mass Spectrometry
Mass spectrometry serves as a cornerstone for the characterization of [(naphthalen-2-yl)oxy]hydrazine derivatives, offering precise molecular weight determination and valuable structural information through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry have been pivotal in this regard. nih.govnih.govresearchgate.netrsc.org
GC-MS has been effectively used to identify and quantify naphthalene metabolites, including hydroxylated derivatives, by separating complex mixtures and providing distinct mass spectra for each component. researchgate.netresearchgate.netuzh.ch For instance, the photooxidation products of naphthalene have been successfully identified using GC-MS, with compounds elucidated through library matching and analysis of their fragmentation patterns. researchgate.net
HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized derivatives. For example, in the study of various hydrazine derivatives, accurate mass measurements using techniques like Spiral-TOF mass spectrometry have confirmed the formation of protonated molecules [M+H]⁺. nih.govresearchgate.net
MALDI mass spectrometry, often utilizing hydrazide and hydrazine reagents as reactive matrices, has proven effective for the sensitive detection of various analytes. nih.govrsc.orgresearchgate.net This technique is particularly useful for analyzing non-volatile and thermally labile compounds. The derivatization with hydrazine-based reagents can enhance ionization efficiency, facilitating the detection and structural elucidation of molecules like oligosaccharides. nih.govresearchgate.net
Table 1: Selected Mass Spectrometry Data for Naphthalene Derivatives
| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Method | Reference |
| Naphthalene Parent Ion | 128 | GC-MS | researchgate.net |
| 2-Naphthol Parent Ion | 144 | GC-MS | researchgate.net |
| 1,4-bis(trimethylsilylethynyl)naphthalene [M+H]⁺ | 321 | MS (CI) | mdpi.com |
| Protonated Gaseous Aldehyde Derivatives | [M+H]⁺ | MALDI-MS | nih.gov |
This table presents a selection of mass spectrometry data for naphthalene and its derivatives from various studies.
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of this compound derivatives. The naphthalene moiety is a well-characterized chromophore, and its electronic transitions are sensitive to substitution patterns and the surrounding environment.
The UV-Vis absorption spectra of naphthalene and its derivatives typically exhibit two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The introduction of substituents on the naphthalene ring can cause shifts in the absorption maxima (λₘₐₓ) and changes in the molar absorption coefficients. For example, silyl-substituted naphthalene derivatives show a bathochromic (red) shift of 8–9 nm compared to unsubstituted naphthalene. mdpi.com Similarly, the absorption maxima of certain naphthalene-based dicarboximides are observed around 415 nm and 440 nm, attributed to the naphthalene core. researchgate.net
The solvent polarity can also influence the position of the absorption maxima. researchgate.net In a study on naphthalene-based derivatives, slight changes in λₘₐₓ positions were observed based on the polarity of the solvents used. researchgate.net
Fluorescence spectroscopy provides complementary information about the excited state properties. Naphthalene derivatives can exhibit fluorescence, with the emission wavelength and quantum yield being dependent on their molecular structure. For instance, some synthesized naphthalimide derivatives emit light in the purple to green spectral region, although with low quantum yields. researchgate.net
Table 2: Electronic Absorption Data for Selected Naphthalene Derivatives
| Compound | λₘₐₓ (nm) | Solvent | Reference |
| Naphthalene | - | n-Hexane | researchgate.net |
| 1-Naphthol | - | n-Hexane | researchgate.net |
| 2-Naphthol | - | n-Hexane | researchgate.net |
| Naphthalene-based dicarboximides | ~415, ~440 | - | researchgate.net |
| Silyl-substituted naphthalenes | Shift of 8-9 nm | Cyclohexane | mdpi.com |
This table summarizes the electronic absorption data for several naphthalene derivatives, highlighting the influence of substitution.
X-ray Diffraction Studies and Crystal Structure Analysis
Single-crystal X-ray diffraction studies have revealed the detailed molecular conformations of various naphthalene-containing compounds. For instance, in the crystal structure of N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, the 2-[(naphthalen-2-yl)oxy]acetamidyl unit is planar, and there is a significant twist angle between the two halves of the molecule. nih.gov In another derivative, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is nearly planar. mdpi.com
Table 3: Selected Crystallographic Data for Naphthalene Derivatives
| Compound | Crystal System | Space Group | Key Conformation Feature | Reference |
| N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate | - | - | Planar 2-[(naphthalen-2-yl)oxy]acetamidyl unit | nih.gov |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | P2₁/c | Nearly planar naphthalene system | mdpi.com |
| 2-Hydroxy-N′-[(E)-(3-hydroxy-2-naphthyl)methylene]benzohydrazide | - | - | Dihedral angle of 10.14 (3)° between naphthalene ring and C8=N2/N1 | researchgate.net |
| 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | - | - | Inversion-related dimers | researchgate.net |
This table provides a summary of crystallographic data for several naphthalene derivatives, highlighting their crystal system, space group, and key conformational features.
Hydrogen bonding plays a critical role in stabilizing the molecular conformation and dictating the packing of molecules in the crystal lattice. Both intramolecular and intermolecular hydrogen bonds are frequently observed in the crystal structures of this compound derivatives.
Intramolecular hydrogen bonds can lead to the formation of stable ring motifs. nih.govnih.gov For example, an intramolecular O-H···O hydrogen bond can form an S(6) ring motif. nih.gov Similarly, in N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, the molecular conformation is influenced by intramolecular hydrogen bonds. nih.gov
The analysis of these hydrogen bonding networks is crucial for understanding the structure-property relationships in these compounds and for the design of new materials with desired solid-state properties.
Table 4: Hydrogen Bonding Interactions in Naphthalene Derivatives
| Compound | Type of Hydrogen Bond | Supramolecular Structure | Reference |
| N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate | O—H⋯O, N—H⋯O | Helical arrangements | nih.gov |
| 2-Hydroxy-N′-[2-(6-methoxy-naphthalen-2-yl)propanoyl]benzohydrazide | N-H···O, C-H···O | Supramolecular layers | nih.gov |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | C-H···O, N-H···O, C-H···π | Dimers | mdpi.com |
| 2,3-Bis(prop-2-ynyloxy)naphthalene | C—H⋯O, C—H⋯π | Three-dimensional framework | nih.gov |
| 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | N—H⋯O, π–π contacts | Inversion-related dimers | researchgate.net |
This table details the types of hydrogen bonds and the resulting supramolecular architectures observed in the crystal structures of various naphthalene derivatives.
Computational Chemistry and Theoretical Investigations of Naphthalen 2 Yloxy Hydrazine Derivatives
Quantum Chemical Calculations (e.g., DFT, B3LYP, 6-311G(d,p))
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a molecule like [(Naphthalen-2-yl)oxy]hydrazine, Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set would be a common level of theory to provide a balance between accuracy and computational cost. These calculations form the basis for geometry optimization, electronic property analysis, and spectroscopic predictions.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process would calculate the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
The optimized structure would reveal key structural features, such as the planarity of the naphthalene (B1677914) ring system and the geometry around the oxygen and nitrogen atoms of the oxyhydrazine group. Theoretical calculations for related naphthalene derivatives often show a high degree of planarity in the aromatic system. The electronic structure analysis would detail the distribution of electrons throughout the molecule, identifying regions of high and low electron density.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following values are illustrative, based on typical bond lengths and angles for similar functional groups, and would be precisely determined in an actual computational study.)
| Parameter | Predicted Value Range | Significance |
| C-C (naphthalene) | 1.37 - 1.44 Å | Indicates aromatic character. |
| C-O (ether linkage) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the naphthalene ring. |
| O-N (hydrazine) | ~1.45 Å | Typical length for an N-O single bond. |
| N-N (hydrazine) | ~1.45 Å | Standard N-N single bond length. |
| C-O-N angle | ~118° | Reflects the sp2 hybridization of the oxygen atom. |
| O-N-N angle | ~110° | Suggests a bent geometry around the nitrogen atom. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the lone pairs of the hydrazine (B178648) moiety. The LUMO would likely be distributed over the antibonding orbitals of the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive.
Table 2: Predicted Frontier Molecular Orbital Properties (Note: These are representative values. Actual values would be derived from DFT calculations.)
| Parameter | Predicted Value/Localization | Significance |
| EHOMO | ~ -5.8 to -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | ~ -1.0 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 to 5.2 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
| HOMO Localization | Naphthalene ring, hydrazine N atoms | Indicates the primary sites for electrophilic attack. |
| LUMO Localization | Naphthalene ring (π* orbitals) | Indicates the primary sites for nucleophilic attack. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making these the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the hydrazine group would exhibit a positive potential. The π-system of the naphthalene ring would also show a region of negative potential above and below the plane of the ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT).
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method used to analyze the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) in the electron density, AIM can determine whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bond) interaction. For this compound, AIM analysis would be used to characterize the nature of the C-O, O-N, and N-N bonds and to identify any potential intramolecular hydrogen bonds, for instance, between a hydrazine hydrogen and the ether oxygen.
Conformational Analysis via Computational Methods
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis of this compound would involve calculating the energy of the molecule as a function of the dihedral angles around the C-O and O-N bonds. This analysis helps to identify the lowest energy (most stable) conformer and the energy barriers to rotation between different conformations. The results would likely show that conformations that minimize steric hindrance between the bulky naphthalene group and the hydrazine moiety are energetically favored.
Reactivity and Global Chemical Parameters from Theoretical Approaches
Theoretical approaches, primarily using DFT, are instrumental in quantifying the chemical reactivity of this compound derivatives. By calculating global chemical parameters, researchers can predict the stability and reactivity of these compounds. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Studies on related hydrazide derivatives have shown that the introduction of different substituents significantly influences these parameters. For instance, in a series of 2-(2-hydrazinyl)thiazole derivatives, the HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, was found to be a key determinant of the molecule's behavior. kbhgroup.in A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. kbhgroup.in For this compound derivatives, the naphthalene moiety is expected to play a significant role in the electronic properties, contributing to a delocalized electron system. DFT calculations on similar structures, such as N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) naphthalene-1-sulfonamide (B86908) derivatives, have indicated that these molecules tend to be chemically stable with low chemical reactivity, as suggested by their HOMO-LUMO energy gap values. kcl.ac.uk
The following table provides a hypothetical representation of global reactivity parameters for a this compound derivative, based on typical values found in the literature for similar compounds.
| Parameter | Symbol | Typical Value (eV) |
| HOMO Energy | EHOMO | -6.5 to -5.5 |
| LUMO Energy | ELUMO | -1.5 to -0.5 |
| Energy Gap | ΔE | 4.0 to 6.0 |
| Ionization Potential | I | 5.5 to 6.5 |
| Electron Affinity | A | 0.5 to 1.5 |
| Electronegativity | χ | 3.0 to 4.0 |
| Chemical Hardness | η | 2.0 to 3.0 |
| Chemical Softness | S | 0.33 to 0.5 |
| Electrophilicity Index | ω | 1.5 to 2.7 |
Note: These values are illustrative and would need to be calculated for specific derivatives.
Molecular Modeling and Docking Studies for Interaction Mechanism Elucidation
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Ligand-Target Recognition and Binding Modes
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
For example, in a study of novel compounds synthesized from a 2-(naphthalen-2-yloxy)acetohydrazide starting material, molecular docking was used to investigate their potential as anticancer agents by targeting histone deacetylase 2 (HDAC2). ekb.eg The docking studies revealed binding energies ranging from -9.08 to -10.08 kcal/mol, indicating strong binding affinity. ekb.eg Similarly, docking studies on other hydrazone derivatives have been successful in predicting their binding modes with targets like cyclooxygenase-II (COX-II) and α-amylase. researchgate.netnih.gov
The binding affinity and mode are influenced by the structural features of the this compound derivatives. The naphthalene ring can participate in π-π stacking interactions with aromatic residues in the active site of the target protein. The hydrazide linker can act as a hydrogen bond donor and acceptor, forming crucial connections with the protein.
A hypothetical docking result for a this compound derivative with a target protein is summarized in the table below.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative A | Protein X | -8.5 | TYR 84, PHE 210 | π-π stacking |
| Derivative A | Protein X | -8.5 | ASP 129 | Hydrogen bond |
| Derivative B | Protein Y | -9.2 | LEU 54, ILE 101 | Hydrophobic interaction |
| Derivative B | Protein Y | -9.2 | SER 98 | Hydrogen bond |
Mechanistic Insights into Molecular Interactions
Beyond predicting binding modes, molecular modeling provides deeper mechanistic insights into the nature of the interactions between this compound derivatives and their biological targets. Molecular dynamics (MD) simulations, for instance, can be used to study the stability of the ligand-protein complex over time and to observe conformational changes that may occur upon binding.
Studies on phthalazine (B143731) derivatives with a hydrazide spacer have shown that the length and flexibility of the linker are crucial for enabling the distal parts of the molecule to occupy specific hydrophobic grooves within the target's active site. nih.gov For this compound derivatives, the oxy-hydrazine linkage provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.
The interaction mechanism often involves the naphthalene moiety anchoring the ligand in a hydrophobic pocket of the receptor, while the hydrazine group forms specific hydrogen bonds with key amino acid residues. This dual interaction can lead to high binding affinity and specificity. For instance, in the inhibition of enzymes, the hydrazide group might directly interact with the catalytic residues or a crucial cofactor. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. rsc.orgresearchgate.net It is widely employed to predict and interpret UV-Vis absorption spectra, which are governed by electronic transitions from the ground state to various excited states. rsc.org
For this compound derivatives, TD-DFT calculations can provide valuable information about their photophysical properties. These calculations can predict the absorption wavelengths (λmax), oscillator strengths (a measure of the intensity of the transition), and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is crucial for applications in areas such as photosensitizers, fluorescent probes, and materials for optoelectronic devices.
A study on 2-(2-hydrazinyl)thiazole derivatives utilized TD-DFT to compute their theoretical UV-Visible spectra in different solvents, showing good agreement with experimental data. kbhgroup.in The calculations helped to assign the observed absorption bands to specific electronic transitions within the molecules. kbhgroup.in For this compound derivatives, the naphthalene chromophore is expected to give rise to strong π→π* transitions in the UV region. The presence of the oxy-hydrazine group and other substituents can modulate the energies of these transitions, leading to shifts in the absorption maxima.
The following table illustrates the kind of data that can be obtained from TD-DFT calculations for a hypothetical this compound derivative.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.87 | 320 | 0.05 | HOMO -> LUMO (n→π) |
| S2 | 4.43 | 280 | 0.75 | HOMO-1 -> LUMO (π→π) |
| S3 | 4.96 | 250 | 0.52 | HOMO -> LUMO+1 (π→π*) |
Note: These values are illustrative and would need to be calculated for specific derivatives.
By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can provide a detailed picture of the charge redistribution that occurs upon photoexcitation. This is essential for understanding and predicting the photochemical reactivity and photostability of these compounds.
Reactivity and Reaction Mechanisms of Naphthalen 2 Yloxy Hydrazine/hydrazone Systems
Tautomerism and Isomerism Phenomena
Hydrazones derived from [(naphthalen-2-yl)oxy]hydrazine are subject to several forms of isomerism, most notably keto-enol tautomerism and cis-trans (E/Z) isomerism around the C=N double bond.
Keto-Enol Tautomerism: Hydrazones can exist in equilibrium between the hydrazone (keto) form and the azo (enol) form. Studies on related hydroxy naphthaldehyde hydrazones have shown that the hydrazone form is generally more stable. soton.ac.uk The equilibrium can be influenced by factors such as the electronic properties of substituents and the solvent. soton.ac.ukrsc.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the structures of the preferential tautomers and conformers, confirming the enhanced stability of the imine (hydrazone) forms over their enamine (azo) counterparts. soton.ac.uk The presence of intramolecular hydrogen bonding can also play a significant role in stabilizing a particular tautomeric form. rsc.org
Cis-Trans (E/Z) Isomerism: The C=N double bond of hydrazones allows for the existence of geometric isomers. The interconversion between E and Z isomers can be influenced by factors such as acid catalysis. For instance, in certain arylhydrazone molecular switches, the addition of an acid like trifluoroacetic acid can induce a rotation around the C=N double bond, leading to isomerization from the E to the Z configuration. nih.gov The subsequent addition of a base can then yield a mixture of the E and a metastable Z isomer, which thermally equilibrates back to the more stable E form. nih.gov The mechanism of this isomerization can be complex, with evidence suggesting that in some hydrogen-bonded systems, the process may proceed through a hydrazone-azo tautomerization followed by rotation around the C-N single bond, rather than a direct rotation around the C=N double bond. nih.gov
Rearrangement Reactions and Their Mechanistic Pathways
While specific rearrangement reactions extensively detailing the this compound scaffold are not prominently documented in the provided search results, the broader class of hydrazones and related structures are known to participate in various rearrangement reactions. These reactions often involve the migration of a group to an electron-deficient atom.
General types of rearrangements that could be relevant to this system include:
Fischer Indole (B1671886) Synthesis: Although not a direct rearrangement of the hydrazone, this reaction utilizes arylhydrazones to form indoles. Given the aromatic naphthalene (B1677914) moiety, this pathway is a plausible transformation for hydrazones derived from this compound.
Beckmann-type Rearrangements: The Beckmann rearrangement typically involves the conversion of oximes to amides. libretexts.org Analogous rearrangements can occur in related nitrogen-containing systems.
Wolff Rearrangement: This reaction involves the rearrangement of a diazoketone to a ketene, often leading to ring contraction. libretexts.org While not directly applicable to the parent hydrazine (B178648), derivatives could potentially undergo such transformations.
Pinacol-type Rearrangements: The semipinacol rearrangement involves the rearrangement of a 1,2-diol derivative under basic conditions. libretexts.org Related systems with a hydrazine moiety could potentially undergo analogous 1,2-shifts.
The mechanisms of these rearrangements are often complex and can be influenced by stereoelectronic factors and the stability of intermediates such as carbocations or nitrenes. For example, the NIH shift is a well-known intramolecular migration that occurs during the enzymatic hydroxylation of aromatic rings. nih.gov
Nucleophilic Reactivity of the Hydrazine Moiety and Related Transformations
The hydrazine group in this compound possesses significant nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. This nucleophilicity is central to many of its characteristic reactions, particularly condensation with carbonyl compounds to form hydrazones.
The electronic properties of the naphthalene ring, with its extended π-system, influence the nucleophilicity of the hydrazine moiety. The delocalization of the nitrogen lone pairs into the aromatic system can modulate its reactivity compared to simple alkyl hydrazines.
Kinetic studies on the reactions of various hydrazines with electrophiles have been conducted to quantify their nucleophilicity. nih.govresearchgate.net These studies often utilize the linear free energy relationship log k₂ = sₙ(N + E) to determine nucleophilicity parameters (N and sₙ). nih.govresearchgate.net Research has shown that the relative reactivities of substituted hydrazines are similar in different solvents like acetonitrile (B52724) and water, despite a significant difference in the absolute reaction rates. nih.govresearchgate.net Interestingly, studies have not found evidence for an "α-effect" (enhanced nucleophilicity) for hydrazines relative to alkylamines in these reactions. nih.govresearchgate.net
The hydrazine moiety can also be involved in radical-mediated reactions. For instance, under visible light, the hydrazine group can facilitate radical initiation, enabling cross-dehydrogenative coupling reactions. In some cases, reactive radicals can be formed on the nitrogen of the hydrazine moiety, which can then lead to covalent coupling with other molecules. nih.gov
Coordination Chemistry and Metal Complex Formation
The hydrazone derivatives of this compound are excellent ligands for the formation of metal complexes with a wide range of transition metals.
Ligand Design Principles and Chelation Modes with Transition Metals
Hydrazones derived from this compound can act as multidentate ligands, coordinating to metal ions through various donor atoms. The specific chelation mode depends on the structure of the hydrazone and the nature of the metal ion.
Common coordination modes include:
Bidentate Coordination: Many hydrazone ligands coordinate in a bidentate fashion, typically through the azomethine nitrogen and a deprotonated phenolic or naphtholic oxygen atom. researchgate.netmedjchem.com
Tridentate Coordination: If the hydrazone backbone contains an additional donor atom, such as in thiosemicarbazones, tridentate coordination involving the azomethine nitrogen, the thiocarbonyl sulfur, and another donor atom is possible. medjchem.com
Bridging Ligands: In some cases, hydrazone ligands can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. rsc.org
The design of these ligands can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. The presence of the bulky naphthalene group can also influence the steric environment around the metal center.
Spectroscopic and Structural Characterization of Metal Complexes
A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of naphthalen-2-yloxy hydrazone derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequency of the C=N (azomethine) group to a lower or higher wavenumber upon complexation indicates its involvement in coordination. mdpi.com Similarly, changes in the ν(N-H) and ν(N-N) stretching frequencies of the hydrazine moiety provide evidence of its coordination to the metal ion. mdpi.com The appearance of new bands corresponding to M-N and M-O bonds further confirms complex formation.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the electronic transitions. d-d transitions are characteristic of the metal ion's coordination environment, while charge-transfer bands (ligand-to-metal or metal-to-ligand) are also frequently observed. researchgate.netuobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and their complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites provide evidence of complexation. ajchem-b.com
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. uobaghdad.edu.iq
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. rsc.org
These techniques have been used to confirm various geometries for metal complexes of related hydrazone ligands, including octahedral, tetrahedral, and square planar arrangements. uobaghdad.edu.iqmdpi.com
Influence of Complexation on Electronic and Conformational Properties
The coordination of a naphthalen-2-yloxy hydrazone ligand to a metal ion significantly alters its electronic and conformational properties.
Electronic Properties: Complexation can lead to a narrowing of the HOMO-LUMO energy gap of the ligand, which can be observed as a red shift in the electronic absorption spectra. mdpi.com This change in the electronic structure can enhance the nonlinear optical (NLO) properties of the material. mdpi.com The metal-ligand interaction can facilitate charge transfer processes, which are crucial for various applications. mdpi.com
Conformational Properties: The chelation of the ligand to a metal ion imposes conformational constraints. The planarity of the ligand can be enhanced or distorted upon coordination, depending on the coordination requirements of the metal ion and the steric interactions within the complex. The formation of chelate rings stabilizes specific conformations.
Advanced Applications and Functional Materials Derived from Naphthalen 2 Yloxy Hydrazine Systems
Applications in Opto-electronic and Luminescent Devices
Derivatives of naphthalen-2-yloxy hydrazine (B178648) are emerging as promising candidates for applications in optoelectronic and luminescent devices. The naphthalene (B1677914) moiety, with its extended π-conjugated system, imparts inherent fluorescence and desirable electronic characteristics to these molecules. These properties are crucial for the development of materials used in Organic Light Emitting Diodes (OLEDs), fluorescent probes, and other light-emitting technologies.
Naphthalene derivatives, in general, are known for their excellent luminescence properties, good stability, and high quantum efficiency, making them suitable for use as fluorescent probes. nih.gov The structural versatility of the hydrazine component allows for the synthesis of complex organic molecules and naphthalene-heterocycle hybrids. These hybrids are valuable in materials chemistry for producing dyes, pigments, and components for OLED devices.
Recent research has focused on designing and synthesizing novel fluorescent probes based on naphthalene derivatives. For instance, a naphthalene derivative with a Schiff base structure was developed for the highly selective and sensitive detection of aluminum ions (Al³⁺). nih.gov The probe's fluorescence intensity was observed to increase with the concentration of Al³⁺, demonstrating its potential for quantitative analysis. nih.gov Such sensor-based applications highlight the tunability of the optical properties of naphthalene derivatives through chemical modification. nih.gov
The core structure of [(naphthalen-2-yl)oxy]hydrazine can be incorporated into larger molecular frameworks to create materials with tailored optoelectronic properties. The ability to modify the functional groups attached to the naphthalene ring or the hydrazine group allows for the fine-tuning of emission wavelengths, quantum yields, and charge transport characteristics. This adaptability is key to advancing the performance and efficiency of next-generation optoelectronic devices.
Development as Corrosion Inhibitors for Metallic Surfaces
The presence of heteroatoms like nitrogen and oxygen, along with the aromatic naphthalene ring, makes this compound derivatives effective corrosion inhibitors for various metallic surfaces. These organic compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
The mechanism of corrosion inhibition by hydrazine derivatives often involves the electrostatic interaction between the protonated form of the inhibitor and the negatively charged metal surface, which can result from the adsorption of anions like chloride. mdpi.com The lone pair of electrons on the nitrogen and oxygen atoms can also coordinate with the vacant d-orbitals of the metal atoms, further strengthening the protective layer. mdpi.com
Studies on various hydrazine derivatives have demonstrated their efficacy in preventing corrosion, particularly for steel in acidic environments. mdpi.comresearchgate.net The efficiency of these inhibitors is influenced by factors such as their concentration, the temperature, and the nature of the corrosive medium. researchgate.net For instance, some hydrazine derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com
The adsorption of these inhibitor molecules on the metal surface can often be described by adsorption isotherms, such as the Freundlich or Frumkin isotherms, which provide insights into the interaction between the inhibitor and the metal. researchgate.netresearchgate.net The protective film formed by these organic molecules acts as a barrier, effectively reducing the corrosion rate. The planar nature of the naphthalene group facilitates strong adsorption onto the metal surface through π-electron interactions.
Table 1: Research Findings on Hydrazine Derivatives as Corrosion Inhibitors
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings |
|---|---|---|---|---|
| Hydrazino-methoxy-1,3,5-triazine Derivatives | Steel | Acidic Chloride Solution | Mixed-type inhibition, electrostatic interaction, film formation. mdpi.com | Inhibition efficiency is dependent on the number of hydrazino groups and the presence of methoxy (B1213986) groups. mdpi.com |
| Hydrazine and Substituted Hydrazines | Mild Steel | Alkaline Mine Water | Adsorption and/or complex formation. researchgate.net | Effective inhibition even at low concentrations; degree of inhibition is a function of temperature and concentration. researchgate.net |
Supramolecular Chemistry and Molecular Recognition Phenomena
The structural features of this compound derivatives make them excellent candidates for applications in supramolecular chemistry and molecular recognition. The presence of hydrogen bond donors (N-H) and acceptors (N, O), along with the aromatic naphthalene ring capable of π-π stacking, facilitates the formation of well-defined, self-assembled structures.
Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or organic molecules, through a change in their fluorescence properties. Derivatives of this compound are particularly well-suited for this purpose due to the inherent fluorescence of the naphthalene group and the reactive nature of the hydrazine moiety.
The design of these chemosensors often involves integrating a recognition site for the target analyte with the naphthalene fluorophore. The binding of the analyte to the recognition site triggers a change in the electronic structure of the molecule, leading to a detectable "turn-on" or "turn-off" fluorescent response. mdpi.comnih.gov Common sensing mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).
For example, a fluorescent probe based on a naphthalene derivative was synthesized for the selective detection of hydrazine. nih.gov The probe itself was non-fluorescent, but upon reaction with hydrazine, a highly fluorescent product was formed, enabling the sensitive detection of hydrazine in aqueous samples. nih.gov The detection limit for this sensor was found to be well below the toxicity threshold for hydrazine, highlighting its practical utility. nih.gov
Similarly, naphthalene-based fluorescent probes have been developed for the detection of metal ions like Al³⁺. nih.govbohrium.com These sensors often utilize Schiff base condensation products of naphthaldehyde and hydrazine derivatives. bohrium.com The coordination of the metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Table 2: Examples of Naphthalene-Based Fluorescent Chemosensors
| Chemosensor Type | Target Analyte | Sensing Mechanism | Key Features |
|---|---|---|---|
| Phenothiazine-based probe with dicyanovinyl group | Hydrazine | Nucleophilic attack leading to fluorescence "turn-on". nih.gov | High selectivity and sensitivity with a low detection limit. nih.gov |
| Naphthalene derivative with Schiff base structure | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF). nih.gov | Fluorescence intensity increases linearly with Al³⁺ concentration. nih.gov |
The spontaneous organization of molecules into ordered structures through non-covalent interactions is a fundamental principle of supramolecular chemistry. nih.gov this compound and its derivatives are capable of forming complex supramolecular assemblies driven by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. nih.govresearchgate.net
Hydrogen bonding plays a crucial role in directing the self-assembly of these molecules. The N-H groups of the hydrazine moiety can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. nih.gov These interactions can lead to the formation of dimers, chains, or more complex networks in the solid state. researchgate.net For example, the crystal structure of N'-[2-(naphthalen-2-yl-oxy)acet-yl]acetohydrazide monohydrate reveals that molecules are connected by water molecules via O-H⋯O and N-H⋯O hydrogen bonds. nih.gov
The aromatic naphthalene rings contribute significantly to the stability of these assemblies through π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent naphthalene rings overlap, are a common feature in the crystal packing of aromatic compounds.
Analytical Chemistry Applications (e.g., detection of specific ions or organic molecules)
The reactivity of the hydrazine group and the spectroscopic properties of the naphthalene moiety make this compound and its derivatives valuable reagents in analytical chemistry. They are employed in the development of methods for the detection and quantification of a wide range of analytes.
One of the primary analytical applications is in derivatization reactions for chromatographic analysis. Hydrazine itself is a challenging analyte to measure directly at low concentrations. researchgate.net Derivatization with a reagent containing a naphthalene group, such as naphthalene-2,3-dialdehyde, converts the non-chromophoric hydrazine into a derivative that can be easily detected by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net This approach significantly improves the sensitivity and selectivity of the analytical method.
For instance, a method for the determination of hydrazine in drinking water was developed based on its derivatization with ortho-phthalaldehyde, followed by GC-MS analysis. researchgate.net This method achieved very low detection limits, demonstrating its suitability for trace analysis. researchgate.net
Beyond derivatization, as discussed in section 6.3.1, this compound derivatives are integral to the design of fluorescent chemosensors for the direct detection of specific ions and molecules. researchgate.net These sensors offer the advantages of simplicity, high sensitivity, and the potential for real-time monitoring. The ability to tailor the molecular structure allows for the development of highly selective sensors for a variety of targets, from toxic industrial chemicals like hydrazine to biologically relevant metal ions. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [(Naphthalen-2-yl)oxy]hydrazine, and how can purification efficiency be maximized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or hydrazinolysis. For example, hydrazine hydrate reacts with ethyl [(naphthalen-2-yl)oxy]acetate in ethanol under reflux (2–30 hours), followed by filtration and recrystallization from chloroform/methanol (yield ~92%) . Key purification steps include cold ethanol washing to remove unreacted starting materials and recrystallization to enhance purity. Monitoring reaction progress via TLC ensures optimal yield .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like C=O (1691 cm⁻¹), NH/amine (3131–3363 cm⁻¹), and aromatic C-H stretches .
- ¹H-NMR : Peaks at δ 7.52–8.25 ppm confirm aromatic protons, while δ 1.63–3.72 ppm indicate methyl and NH₂ groups .
- Mass Spectrometry : Provides molecular ion peaks and fragmentation patterns for validation .
Q. How can researchers ensure high purity of this compound for downstream applications?
- Methodological Answer :
- HPLC : Use a C18 column with a 0.1 M HCl mobile phase and UV detection at 254 nm to quantify impurities .
- Spectrophotometry : Phosphomolybdic acid (PMA) forms colored complexes with hydrazine derivatives; absorbance at 650 nm correlates with concentration .
- Elemental Analysis : Verify C, H, N percentages to confirm stoichiometric purity .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound-based catalysts for hydrogen production?
- Methodological Answer :
- Perform DFT calculations to map the energetic landscape of hydrazine decomposition pathways. Focus on activation barriers for cycloreversion steps, which dictate catalytic efficiency .
- Compare [2.2.1]- vs. [2.2.2]-bicyclic hydrazine scaffolds computationally; experimental validation via kinetic studies (e.g., Arrhenius plots) confirms lowered barriers in [2.2.2] systems .
Q. What strategies resolve discrepancies between computational predictions and experimental results in hydrazine-mediated reactions?
- Methodological Answer :
- Controlled Variable Testing : Isolate reaction steps (e.g., cycloaddition vs. cycloreversion) to identify stages with poor computational agreement .
- Solvent Effects : Use COSMO-RS models to account for solvent polarity impacts on transition states, which are often overlooked in gas-phase calculations .
- Isotopic Labeling : Track nitrogen atoms in hydrazine derivatives via ¹⁵N NMR to verify mechanistic pathways .
Q. How can this compound derivatives be tailored for selective biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., 4-chlorophenyl, methyl groups) and test antimicrobial or antioxidant activity via MIC assays or DPPH radical scavenging .
- Molecular Docking : Screen derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina; validate with in vitro enzyme inhibition assays .
Q. What experimental designs evaluate the stability of this compound under extreme conditions (e.g., propellant formulations)?
- Methodological Answer :
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. For example, anhydrous hydrazine derivatives exhibit explosive properties above 120°C .
- Shock Wave Testing : Employ high-speed cameras and pressure sensors to quantify TNT equivalence in deflagration scenarios; correlate with packaging design pressures (e.g., reduced pressure lowers hazard classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
